Ethyl 6-methyl-2,4-dioxoheptanoate
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Overview
Description
Ethyl 6-methyl-2,4-dioxoheptanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of heptanoic acid and is characterized by the presence of two oxo groups at the 2nd and 4th positions, along with an ethyl ester group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-methyl-2,4-dioxoheptanoate can be synthesized through the esterification of 6-methyl-2,4-dioxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methyl-2,4-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: 6-methyl-2,4-dioxoheptanoic acid.
Reduction: 6-methyl-2,4-dihydroxyheptanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-2,4-dioxoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2,4-dioxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Ethyl 6-methyl-2,4-dioxoheptanoate can be compared with other similar compounds such as:
Ethyl 2,4-dioxoheptanoate: Lacks the methyl group at the 6th position, making it less sterically hindered.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
6-methyl-2,4-dioxoheptanoic acid: The free acid form, which is more reactive in esterification reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 6-methyl-2,4-dioxoheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-14-10(13)9(12)6-8(11)5-7(2)3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOKAEPCOREILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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